Pyridazine-3-carboximidic acid methyl ester
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Overview
Description
Pyridazine-3-carboximidic acid methyl ester is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3-carboximidic acid methyl ester typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the reaction of 3-chloropyridazine-6-carboxylic acid hydrazide with methanol under reflux conditions . Another approach involves the use of aza-Diels-Alder reactions, which provide high regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3-carboximidic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of pyridazine-3-carboxylic acid.
Reduction: Formation of pyridazine-3-carboximidic acid.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Pyridazine-3-carboximidic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of pyridazine-3-carboximidic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Pyridazine-3-carboxamide: Similar in structure but with an amide group instead of an ester.
Pyridazine-3-carboxylic acid: The carboxylic acid derivative of pyridazine.
Pyridazinone: Contains a keto group at the 3-position of the pyridazine ring
Uniqueness: Pyridazine-3-carboximidic acid methyl ester stands out due to its ester functionality, which imparts unique reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
methyl pyridazine-3-carboximidate |
InChI |
InChI=1S/C6H7N3O/c1-10-6(7)5-3-2-4-8-9-5/h2-4,7H,1H3 |
InChI Key |
YYZHSJXDPJRKEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=NN=CC=C1 |
Origin of Product |
United States |
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